5-Chloroimidazo[1,2-a]pyrimidine hydrochloride
Description
5-Chloroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyrimidine ring system with a chlorine substituent at the 5-position. Its molecular formula is C₆H₄ClN₃ (free base), with an average mass of 153.569 g/mol and a monoisotopic mass of 153.009375 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key identifiers include ChemSpider ID 24598191 and CAS RN 219763-85-6 (free base) .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-1-2-8-6-9-3-4-10(5)6;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGBJIUCBQEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230804-22-3 | |
| Record name | 5-chloroimidazo[1,2-a]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyrimidine core, followed by chlorination to introduce the chlorine atom at the 5-position . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Chloroimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, the compound may interfere with cell signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Chlorine Position and Ring System Variations
5-Chloroimidazo[1,2-a]pyridine Hydrochloride
- Molecular Formula : C₇H₆ClN₃ (free base).
- Key Differences : Replaces the pyrimidine ring with a pyridine ring.
- Similarity Score : 0.69 (structural similarity to the pyrimidine variant) .
- Applications : Widely used in Suzuki-Miyaura coupling reactions, achieving 77% yield in direct arylation with bromobenzene .
7-Chloroimidazo[1,2-a]pyridine
- Molecular Formula : C₇H₅ClN₂.
- Key Differences : Chlorine at the 7-position on the pyridine ring.
- Similarity Score : 0.61 .
- Reactivity : Lower yields in cross-coupling reactions compared to 5-chloro derivatives due to steric and electronic effects .
5-Chloro-7-methylimidazo[1,2-a]pyrimidine Hydrochloride
Functional Group Derivatives
Chloroimidazo-pyridine Carboxylic Acids
- Examples :
- 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (C₈H₅ClN₂O₃).
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂).
- Key Features : Carboxylic acid groups at the 2-position enable conjugation or salt formation.
- Purity : Available at 95–99% purity from suppliers like Combi-Blocks and Thermo Scientific .
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Molecular Formula : C₁₄H₁₁ClN₄O.
Physicochemical and Reactivity Comparison
Table 1: Structural and Physicochemical Properties
Biological Activity
5-Chloroimidazo[1,2-a]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
5-Chloroimidazo[1,2-a]pyrimidine hydrochloride has the molecular formula and is characterized by its imidazo-pyrimidine structure. The presence of chlorine in the 5-position enhances its biological activity by influencing its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant tuberculosis pathogens. The compound's mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis, thus leading to bactericidal effects.
2. Anticancer Effects
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The modulation of signaling pathways, particularly those involving kinases such as MAPK/ERK, plays a crucial role in its anticancer activity .
3. Antifungal Activity
The compound also shows antifungal properties, making it a candidate for treating fungal infections. Its efficacy against specific fungal strains has been documented, although further studies are needed to elucidate the exact mechanisms involved.
The biological activity of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, leading to the inhibition of critical biochemical pathways. For instance, it has been reported to inhibit certain kinases involved in cellular signaling and metabolism .
- Cell Signaling Modulation : By affecting key signaling pathways such as MAPK/ERK, the compound alters gene expression and cellular responses, contributing to its therapeutic effects against cancer and infections .
- Binding Interactions : The compound binds competitively to enzyme active sites, preventing substrate phosphorylation and thereby disrupting normal cellular functions.
Case Studies and Experimental Data
Several studies have highlighted the biological activities of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride:
| Study | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against multidrug-resistant tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antifungal | Inhibits growth of specific fungal strains |
Pharmacokinetics
The pharmacokinetic profile of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride indicates favorable absorption and distribution characteristics. Studies suggest that it remains stable under standard laboratory conditions with minimal degradation over time. Its bioavailability and metabolic pathways are currently under investigation to optimize therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
